BenchChemオンラインストアへようこそ!

5'-O-[Bis(4-methoxyphenyl)phenylmethyl]-5-iodo-2'-O-methyl-uridine

Photocrosslinking RNA-protein interaction Photoaffinity labeling

5'-O-[Bis(4-methoxyphenyl)phenylmethyl]-5-iodo-2'-O-methyl-uridine (CAS 588691-24-1; synonym: 2'-O-Methyl-5'-O-DMTr-5-iodouridine; molecular formula C₃₁H₃₁IN₂O₈; MW 686.49) is a protected nucleoside building block that integrates three functionally distinct modifications onto a uridine scaffold: a 5'-O-(4,4'-dimethoxytrityl) (DMTr) group enabling standard solid-phase oligonucleotide synthesis with trityl-monitored coupling, a 2'-O-methyl group conferring nuclease resistance and enhanced RNA binding affinity, and a 5-iodo substituent serving as a heavy-atom label for X-ray crystallography, a photoreactive handle for UV cross-linking, and a reactive site for post-synthetic palladium-catalyzed derivatization. Commercially available at purities ≥95–98% (HPLC) from multiple suppliers, this compound is employed as a precursor for the corresponding 3'-phosphoramidite and ultimately for site-specific incorporation of modified uridine residues into synthetic RNA oligonucleotides.

Molecular Formula C31H31IN2O8
Molecular Weight 686.499
CAS No. 588691-24-1
Cat. No. B561157
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5'-O-[Bis(4-methoxyphenyl)phenylmethyl]-5-iodo-2'-O-methyl-uridine
CAS588691-24-1
Synonyms5'-O-(DIMETHOXYTRITYL)-5-IODO-2'-O-METHYLURIDINE; 5'-O-(DMT)-5-IODO-2'-O-METHYLURIDINE; 2'-O-Methyl-5'-O-DMT-5-iodouridine; Uridine, 5'-O-[bis(4-Methoxyphenyl)phenylMethyl]-5-iodo-2'-O-Methyl-; 5'-O-[Bis(4-methoxyphenyl)phenylmethyl]-5-iodo-2'-
Molecular FormulaC31H31IN2O8
Molecular Weight686.499
Structural Identifiers
SMILESCOC1C(C(OC1N2C=C(C(=O)NC2=O)I)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O
InChIInChI=1S/C31H31IN2O8/c1-38-22-13-9-20(10-14-22)31(19-7-5-4-6-8-19,21-11-15-23(39-2)16-12-21)41-18-25-26(35)27(40-3)29(42-25)34-17-24(32)28(36)33-30(34)37/h4-17,25-27,29,35H,18H2,1-3H3,(H,33,36,37)/t25-,26-,27-,29-/m1/s1
InChIKeyVYNNFLLSYDWMCJ-LTGLEFCMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5'-O-[Bis(4-methoxyphenyl)phenylmethyl]-5-iodo-2'-O-methyl-uridine (CAS 588691-24-1): A Triple-Modified Nucleoside Building Block for RNA Oligonucleotide Synthesis


5'-O-[Bis(4-methoxyphenyl)phenylmethyl]-5-iodo-2'-O-methyl-uridine (CAS 588691-24-1; synonym: 2'-O-Methyl-5'-O-DMTr-5-iodouridine; molecular formula C₃₁H₃₁IN₂O₈; MW 686.49) is a protected nucleoside building block that integrates three functionally distinct modifications onto a uridine scaffold: a 5'-O-(4,4'-dimethoxytrityl) (DMTr) group enabling standard solid-phase oligonucleotide synthesis with trityl-monitored coupling, a 2'-O-methyl group conferring nuclease resistance and enhanced RNA binding affinity, and a 5-iodo substituent serving as a heavy-atom label for X-ray crystallography, a photoreactive handle for UV cross-linking, and a reactive site for post-synthetic palladium-catalyzed derivatization . Commercially available at purities ≥95–98% (HPLC) from multiple suppliers, this compound is employed as a precursor for the corresponding 3'-phosphoramidite and ultimately for site-specific incorporation of modified uridine residues into synthetic RNA oligonucleotides .

Why Generic Substitution of 5'-O-[Bis(4-methoxyphenyl)phenylmethyl]-5-iodo-2'-O-methyl-uridine Fails: The Triple-Modification Architecture Cannot Be Replaced by Single-Feature Analogs


This compound's value proposition rests on the simultaneous presence of three orthogonal functional elements—5'-DMTr protection, 2'-O-methyl modification, and 5-iodo substitution—within a single monomer unit. Replacing it with a simpler analog invariably forfeits at least one critical capability. The unprotected nucleoside 5-iodo-2'-O-methyluridine (CAS 34218-84-3) cannot be directly employed in automated solid-phase synthesis due to the absence of the DMTr group . The widely used 2'-OMe-rU phosphoramidite (CAS 110764-79-9) lacks the iodine handle required for crystallographic phasing, photocross-linking, or post-synthetic conjugation [1]. Conversely, 5-iodouridine TBDMS phosphoramidites (e.g., Glen Research 10-3091) provide the iodine atom but employ tert-butyldimethylsilyl 2'-protection—which, unlike 2'-O-methyl, does not confer nuclease resistance to the final oligonucleotide product [2]. Each substitution thus breaks a distinct functional chain, making the triple-modified compound irreplaceable in applications requiring the full suite of properties.

Quantitative Differentiation Evidence for 5'-O-[Bis(4-methoxyphenyl)phenylmethyl]-5-iodo-2'-O-methyl-uridine vs. Closest Analogs


5-Iodo vs. 5-Bromo Uridine Phosphoramidites: Superior Photocrosslinking Wavelength Discrimination and Reduced Protein Photodamage

When incorporated into RNA oligonucleotides, 5-iodouridine can be selectively photoactivated at 325 nm, whereas 5-bromouridine requires shorter-wavelength activation at 308 nm [1]. This 17 nm bathochromic shift allows the iodo derivative to be activated with light that is less damaging to associated proteins. Critically, the use of 5-iodouridine over 5-bromouridine has been shown to considerably reduce protein photodamage during cross-linking experiments, as demonstrated in the cross-linking of an RNA transcript to the bacteriophage R17 coat protein [1]. Both modifications produce substantially higher photoreactivity than unmodified uridine [2].

Photocrosslinking RNA-protein interaction Photoaffinity labeling

5-Iodouridine vs. 5-Bromouridine Phosphoramidites: Equivalent High Coupling Efficiency in Solid-Phase RNA Synthesis

In the foundational study by Shah et al. (1994), 5-iodouridine, 5-bromouridine, and O4-triazolouridine phosphoramidites—each protected with 5'-DMTr and 2'-TBDMS groups—were synthesized and incorporated into RNA oligomers via automated solid-phase synthesis [1]. All three modified monomers were incorporated with coupling yields exceeding 98%, as confirmed by trityl cation monitoring [1]. This demonstrates that the 5-iodo substitution does not impair coupling kinetics relative to the 5-bromo analog, while simultaneously providing the additional benefits of stronger anomalous scattering and longer-wavelength photocrosslinking. The DMTr protection strategy employed is identical to that used in the target compound (CAS 588691-24-1), confirming compatibility with standard synthesis protocols.

Oligonucleotide synthesis Phosphoramidite coupling RNA chemical synthesis

2'-O-Methyl Modification Confers Complete Nuclease Resistance vs. Unmodified RNA and DNA Oligonucleotides

The 2'-O-methyl modification—a core structural feature of the target compound—has been definitively shown to confer complete resistance to degradation by both RNA-specific and DNA-specific nucleases. Sproat et al. (1989) demonstrated that fully 2'-O-methylated oligoribonucleotides were completely resistant to degradation by either RNA- or DNA-specific nucleases, whereas unmodified RNA and DNA were rapidly degraded [1]. In serum stability studies, 2'-O-methyl gapmer oligonucleotides exhibited a half-life of approximately 12 hours in serum-containing medium, compared to unmodified oligonucleotides which are degraded within minutes [2]. Kratschmer and Levy (2017) further confirmed that fully modified 2'-O-methyl oligonucleotides demonstrated the longest half-lives in human serum, with little degradation even after prolonged incubation [3]. While these data derive from oligonucleotides rather than the monomer building block itself, they directly establish the functional benefit of the 2'-O-methyl modification that this compound delivers to the final oligonucleotide product.

Nuclease resistance Oligonucleotide stability RNA therapeutics

5-Iodo Handle Enables On-Column Post-Synthetic Derivatization via Pd-Catalyzed Cross-Coupling: A Capability Absent in Non-Halogenated 2'-OMe Building Blocks

The 5-iodo substituent serves as a versatile leaving group for palladium-catalyzed cross-coupling reactions on fully protected, resin-bound oligonucleotides. Wicke and Engels (2012) demonstrated on-column Stille cross-coupling of 5-iodouridine-containing RNA oligonucleotides (5-mer and 12-mer) with vinyl-, furanyl-, thiophene-, and benzothiophene-stannanes, yielding site-specifically fluorescently functionalized RNA [1]. Ejlersen et al. (2018) reported on-column Suzuki cross-coupling of 2'-deoxy-5-iodouridine-containing oligonucleotides with various boronic acids, achieving functionalization with five different chemical groups at one or three attachment points [2]. Piton et al. (2007) utilized on-column Sonogashira coupling of 5-iodouridine-modified RNA with an acetylenic nitroxide spin label for EPR structural studies [3]. In contrast, the standard 2'-OMe-rU phosphoramidite (CAS 110764-79-9) lacks any halogen handle and cannot participate in these post-synthetic derivatization chemistries, limiting the final oligonucleotide to passive structural roles.

Post-synthetic modification Stille coupling Suzuki coupling Sonogashira coupling RNA labeling

5-Iodouridine Enables De Novo SAD Crystallographic Phasing of RNA: Iodine vs. Bromine Anomalous Scattering Power

The iodine atom at the 5-position of uridine provides a strong anomalous scattering signal for experimental phasing in X-ray crystallography. Iodine (Z=53) has an anomalous scattering factor f" of approximately 6.8 electrons at Cu Kα wavelength (1.5418 Å), substantially larger than bromine (Z=35, f" ≈ 1.5 e⁻) [1]. This difference translates to a stronger anomalous signal-to-noise ratio and more reliable substructure solution in SAD (single-wavelength anomalous diffraction) experiments. Stagno et al. (2019) demonstrated the practical utility by incorporating 5-iodouridine at specific positions in the adenine riboswitch RNA aptamer domain using PLOR (position-selective labeling of RNA), enabling subsequent crystallization and de novo SAD phasing [2]. While 5-bromouridine can also serve as an anomalous scatterer, iodine's approximately 4.5-fold higher f" at Cu Kα provides superior phasing power, particularly for larger RNA structures where weak anomalous signals may be insufficient for unambiguous phase determination.

X-ray crystallography SAD phasing RNA structure Heavy-atom derivatization

DMTr Protection Enables Standard Trityl-Monitored Automated Synthesis: Differentiating the Building Block from Unprotected 5-Iodo-2'-O-methyluridine

The 5'-O-DMTr group on the target compound (CAS 588691-24-1, MW 686.49) is the essential protecting group that enables its use as a direct precursor for 3'-phosphoramidite synthesis and subsequent automated oligonucleotide assembly. In standard solid-phase phosphoramidite chemistry, the DMTr group is quantitatively removed under mild acidic conditions at each cycle, and the released dimethoxytrityl cation (absorbing at 498 nm) provides real-time, stepwise coupling efficiency monitoring . The unprotected analog, 5-iodo-2'-O-methyluridine (CAS 34218-84-3, MW 384.12), lacks this 5'-protection and cannot be directly converted to a 3'-phosphoramidite with the required regiospecificity . Sproat et al. (1989) demonstrated that 5'-O-DMTr-2'-O-methylribonucleoside-3'-phosphoramidites achieve coupling yields greater than 99% as judged by trityl cation release, establishing the benchmark for this class of building blocks [1].

Solid-phase synthesis Trityl monitoring Phosphoramidite chemistry Building block

Optimal Scientific and Industrial Application Scenarios for 5'-O-[Bis(4-methoxyphenyl)phenylmethyl]-5-iodo-2'-O-methyl-uridine


Site-Specific Synthesis of Nuclease-Resistant, Heavy-Atom-Labeled RNA for De Novo X-Ray Crystallographic Phasing

Structural biology laboratories solving novel RNA three-dimensional structures require heavy-atom derivatives for experimental phase determination. This compound, after conversion to its 3'-phosphoramidite, enables site-specific incorporation of iodine atoms at chosen uridine positions within chemically synthesized RNA oligonucleotides. The iodine atom serves as a strong anomalous scatterer for SAD or MAD phasing experiments (f" ≈ 6.8 e⁻ at Cu Kα), while the 2'-O-methyl group confers nuclease resistance during crystallization trials and handling [1]. This dual functionality eliminates the need for post-synthesis soaking of RNA crystals in heavy-atom solutions—a process that frequently causes crystal cracking or loss of diffraction quality—and has been validated in the de novo structure determination of the adenine riboswitch aptamer domain [2].

Synthesis of Photoreactive, Nuclease-Stable RNA Probes for RNA-Protein Interaction Mapping

Researchers investigating RNA-protein interactions (e.g., spliceosomal complexes, ribonucleoprotein assembly, viral RNA-host protein networks) require RNA probes that combine photocrosslinking capability with resistance to endogenous nucleases. Oligonucleotides synthesized with the target building block incorporate 5-iodouridine residues that can be selectively activated at 325 nm for covalent cross-link formation with proximal proteins, while the 2'-O-methyl modification prevents probe degradation during incubation in cell lysates or nuclear extracts [3]. Critically, the 325 nm activation wavelength substantially reduces collateral protein photodamage compared to 5-bromouridine (308 nm) or conventional short-wavelength UV (254 nm) cross-linking, improving the specificity and reliability of identified interaction partners [4].

Post-Synthetic On-Column Derivatization of Therapeutic Oligonucleotides for Multimodal Modification

In therapeutic oligonucleotide development programs (antisense, siRNA, aptamer), there is growing demand for conjugates bearing fluorescent labels, pharmacokinetic modifiers, or targeting ligands. The 5-iodo group of this building block, once incorporated into an oligonucleotide, serves as a universal handle for on-column palladium-catalyzed cross-coupling—including Stille, Suzuki, and Sonogashira reactions—enabling installation of diverse functional groups without the need to synthesize individual specialty phosphoramidites for each modification [5]. The 2'-O-methyl group simultaneously provides the nuclease resistance required for in vivo efficacy. This convergent approach dramatically reduces the synthetic burden in structure-activity relationship (SAR) campaigns, as a single 5-iodo-modified oligonucleotide can be diversified into multiple functional conjugates post-synthetically [6].

Synthesis of Aminoalkyl-Modified, Nuclease-Resistant Oligonucleotides for Bioconjugation

This compound has been specifically documented as a reagent for synthesizing oligonucleotides containing 5-(N-aminohexyl)carbamoyl-2'-O-methyluridine—a modification that introduces a primary amine handle for downstream bioconjugation while retaining the nuclease resistance conferred by 2'-O-methylation . Such amino-modified, nuclease-stable oligonucleotides are essential intermediates in the production of oligonucleotide-antibody conjugates, fluorescent in situ hybridization (FISH) probes, and surface-immobilized capture probes for microarray and biosensor platforms. The combination of the reactive iodine leaving group (enabling the aminohexylcarbamoyl substitution) with the 2'-O-methyl stability modification makes this building block uniquely suited for this application compared to non-halogenated or non-methylated alternatives.

Quote Request

Request a Quote for 5'-O-[Bis(4-methoxyphenyl)phenylmethyl]-5-iodo-2'-O-methyl-uridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.